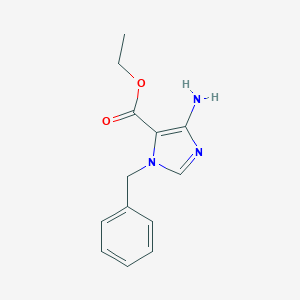

ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate

説明

BenchChem offers high-quality ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 5-amino-3-benzylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-18-13(17)11-12(14)15-9-16(11)8-10-6-4-3-5-7-10/h3-7,9H,2,8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOIASQFYRYVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN1CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456267 | |

| Record name | ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169616-29-9 | |

| Record name | ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate (CAS Number: 169616-29-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate (CAS No. 169616-29-9), a substituted imidazole derivative with significant potential in drug discovery and development. This document details its physicochemical properties, outlines a probable synthetic route, and provides in-depth protocols for its characterization using modern analytical techniques. Furthermore, this guide explores the promising biological activities of this compound and its analogs, with a particular focus on its potential as a TGR5 agonist for metabolic diseases, as well as its prospective antimicrobial and antiviral applications. The underlying mechanisms of action for these biological activities are also discussed, supported by scientific literature. This guide is intended to be a valuable resource for researchers and scientists working in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Substituted imidazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals. Their versatile chemical nature allows for a wide range of structural modifications, leading to a diverse array of pharmacological activities. Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, identified by CAS number 169616-29-9, is a member of this important class of compounds. Its structure, featuring an amino group, an ethyl ester, and a benzyl substituent on the imidazole ring, suggests a high potential for interaction with various biological targets. This guide aims to provide a detailed characterization of this molecule, offering insights into its synthesis, analysis, and potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 169616-29-9 | |

| Molecular Formula | C₁₃H₁₅N₃O₂ | |

| Molecular Weight | 245.28 g/mol | |

| IUPAC Name | ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | |

| Synonyms | ethyl 5-amino-3-benzylimidazole-4-carboxylate | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Synthesis and Purification

Proposed Synthetic Pathway

"ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate molecular structure"

An In-Depth Technical Guide to Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate

This guide provides a comprehensive technical overview of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its molecular structure, plausible synthetic routes, detailed characterization methodologies, and explore its potential therapeutic applications based on the activities of structurally related molecules.

Molecular Structure and Physicochemical Properties

Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a substituted imidazole with a molecular formula of C13H15N3O2 and a molecular weight of 245.28 g/mol [1]. The core of the molecule is a five-membered imidazole ring, which is known to be a crucial scaffold in many biologically active compounds[2]. The imidazole ring is substituted at various positions: an amino group at position 4, an ethyl carboxylate group at position 5, and a benzyl group at the N-1 position.

The presence of the amino and ester functional groups, along with the aromatic imidazole and benzyl rings, imparts specific chemical properties that are critical for its biological activity and for its synthesis and characterization.

| Property | Value | Source |

| Molecular Formula | C13H15N3O2 | PubChem[1] |

| Molecular Weight | 245.28 g/mol | PubChem[1] |

| CAS Number | 169616-29-9 | PubChem[1] |

| Canonical SMILES | CCOC(=O)C1=C(N=CN1CC2=CC=CC=C2)N | PubChem[1] |

| InChI Key | HPOIASQFYRYVPD-UHFFFAOYSA-N | PubChem[1] |

digraph "Ethyl_4_amino_1_benzyl_1H_imidazole_5_carboxylate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="1.2,1.5!", fontcolor="#202124"]; N3 [label="N", pos="1.5,0.3!", fontcolor="#202124"]; C4 [label="C", pos="0.5,-0.5!", fontcolor="#202124"]; C5 [label="C", pos="-0.5,0!", fontcolor="#202124"]; C_benzyl [label="CH2", pos="-1,-1.5!", fontcolor="#202124"]; C_phenyl1 [label="C", pos="-2,-2.5!", fontcolor="#202124"]; C_phenyl2 [label="C", pos="-3,-2!", fontcolor="#202124"]; C_phenyl3 [label="C", pos="-3.5,-1!", fontcolor="#202124"]; C_phenyl4 [label="C", pos="-3,-0!", fontcolor="#202124"]; C_phenyl5 [label="C", pos="-2,-0.5!", fontcolor="#202124"]; C_ester [label="C", pos="-1.5,0.5!", fontcolor="#202124"]; O_ester1 [label="O", pos="-2,1.5!", fontcolor="#202124"]; O_ester2 [label="O", pos="-2.5,-0.5!", fontcolor="#202124"]; C_ethyl1 [label="CH2", pos="-3,2!", fontcolor="#202124"]; C_ethyl2 [label="CH3", pos="-4,1.5!", fontcolor="#202124"]; N_amino [label="NH2", pos="0.8,-1.5!", fontcolor="#202124"];

// Imidazole ring bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""];

// Substituent bonds N1 -- C_benzyl [label=""]; C_benzyl -- C_phenyl1 [label=""]; C_phenyl1 -- C_phenyl2 [label=""]; C_phenyl2 -- C_phenyl3 [label=""]; C_phenyl3 -- C_phenyl4 [label=""]; C_phenyl4 -- C_phenyl5 [label=""]; C_phenyl5 -- C_phenyl1 [label=""]; C5 -- C_ester [label=""]; C_ester -- O_ester1 [label="="]; C_ester -- O_ester2 [label=""]; O_ester2 -- C_ethyl1 [label=""]; C_ethyl1 -- C_ethyl2 [label=""]; C4 -- N_amino [label=""]; }

Caption: 2D molecular structure of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.

Synthesis of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate

A representative synthesis could involve the reaction of ethyl 2-cyano-2-(ethoxymethylene)aminoacetate with benzylamine. This reaction would likely proceed through a series of steps including nucleophilic addition, cyclization, and tautomerization to yield the desired imidazole product.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.

Representative Experimental Protocol:

Disclaimer: This is a proposed protocol based on similar reactions and has not been experimentally validated for this specific compound.

-

To a solution of ethyl 2-cyano-2-(ethoxymethylene)aminoacetate (1.0 eq) in a suitable solvent such as ethanol or DMF, add benzylamine (1.1 eq).

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for a specified period (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose. While specific data for the title compound is not available, data for a structurally similar compound, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, can be used for comparative purposes[4][5].

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the benzyl group (a singlet for the methylene protons and multiplets for the aromatic protons), the amino group (a broad singlet), and the imidazole ring proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the benzyl and imidazole rings, the methylene carbon of the benzyl group, and the carbons of the ethyl group.

b) Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound. For ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, the expected molecular ion peak [M]+ would be at m/z 245, with other fragmentation patterns corresponding to the loss of various functional groups.

c) Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹).

-

C=O stretching of the ester group (around 1700-1720 cm⁻¹).

-

C=N and C=C stretching of the imidazole and benzyl rings (in the 1400-1600 cm⁻¹ region).

-

C-H stretching of the aromatic and aliphatic portions of the molecule.

d) X-ray Crystallography:

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure. Although no crystal structure has been reported for the title compound, analysis of a similar pyrazole derivative reveals key structural features such as bond lengths, bond angles, and intermolecular interactions[4][5]. Such an analysis for ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate would provide invaluable insights into its solid-state conformation.

Potential Therapeutic Applications

The imidazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antibacterial properties[2].

a) Anticancer Activity:

A study on a series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives has demonstrated their potential as anticancer agents[3]. Specifically, a derivative with a long alkyl chain, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, showed significant inhibitory effects on the growth and proliferation of several human cancer cell lines, including HeLa (cervical cancer) and HT-29 (colon cancer)[3]. This compound was found to induce apoptosis and inhibit tumor cell colony formation and migration[3]. Given the structural similarity, it is plausible that ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate could also exhibit anticancer properties, warranting further investigation.

b) TGR5 Agonism:

Takeda G protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity[6][7]. A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent TGR5 agonists[6]. These compounds were shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis[7]. The structural similarity of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate to these TGR5 agonists suggests that it may also interact with this receptor.

Caption: Potential biological activities of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.

Conclusion

Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a molecule with significant potential in the field of drug discovery. Its structural features, characteristic of a privileged imidazole scaffold, suggest a range of possible biological activities. While specific experimental data for this compound is limited in the public domain, this guide has provided a comprehensive overview based on its fundamental properties and data from closely related analogs. The proposed synthetic route and characterization methodologies provide a solid foundation for researchers and scientists to further explore this promising compound. Future studies should focus on the definitive synthesis, comprehensive characterization, and thorough biological evaluation of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate to unlock its full therapeutic potential.

References

-

Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. [Link]

-

Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. PubMed. [Link]

-

Discovery and characterization of small-molecule TGR5 ligands with agonistic activity. PubMed. [Link]

-

Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. PubMed Central. [Link]

-

Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists. Request PDF. [Link]

-

Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. RSC Publishing. [Link]

-

Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Semantic Scholar. [Link]

-

ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2. PubChem. [Link]

-

Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. ResearchGate. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-

Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) - Ijarse. [Link]

-

(PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

-

Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]

-

Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Request PDF. [Link]

-

ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2. PubChem. [Link]

-

Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC - NIH. [Link]

-

Imidazoles as potential anticancer agents. PMC - PubMed Central. [Link]

-

Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. PubMed. [Link]

- Industrial production method of 4-amino-5-imidazole formamide.

-

SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. DergiPark. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF NOVEL IMIDAZOLE-5-ONE DERIVATIVES. International Journal of Pharmacy and Biological Sciences. [Link]

-

Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. [Link]

-

Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. MDPI. [Link]

-

Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl) - RSC Publishing. [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

Sources

- 1. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]

Characterizing a Key Building Block: A Guide to the Organic Solvent Solubility of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

The characterization of physicochemical properties is a cornerstone of modern drug discovery and development. For active pharmaceutical ingredients (APIs) and their synthetic intermediates, solubility is a critical parameter that dictates formulation strategies, reaction kinetics, and purification efficiency. This guide provides a comprehensive technical overview of the solubility of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, a substituted imidazole derivative of interest in medicinal chemistry. We will dissect the molecular structure to predict solubility behavior, present a robust experimental protocol for its determination, and discuss the underlying scientific principles. This document is intended for researchers, chemists, and formulation scientists seeking to understand and empirically determine the solubility profile of this compound in relevant organic solvent systems.

Introduction: The Central Role of Imidazole Scaffolds and Solubility

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from antifungal agents to anticancer drugs.[1] Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate serves as a versatile building block for the synthesis of more complex pharmaceutical agents.[2] Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for its effective use.[3]

Key processes dependent on solubility data include:

-

Reaction Chemistry: Ensuring the compound remains in the solution phase for homogenous reaction kinetics.

-

Purification: Selecting appropriate solvents for crystallization or chromatography.

-

Formulation Development: For APIs, solubility in various excipients is a key first step in creating a viable dosage form.[3]

-

Screening Assays: Preparing stock solutions with known concentrations for high-throughput screening.

This guide provides the theoretical framework and a practical, field-proven methodology for determining the solubility of this specific imidazole derivative.

Physicochemical Profile and Solubility Predictions

A molecule's structure is the primary determinant of its solubility.[3] By examining the key functional groups of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, we can make informed predictions about its behavior in different organic solvents.

-

Imidazole Core: The imidazole ring itself is polar and capable of acting as both a hydrogen bond donor (N-H, though substituted in this case) and acceptor (the sp² nitrogen).[1] This contributes to solubility in polar solvents.

-

Amino Group (-NH₂): The primary amine at position 4 is a strong hydrogen bond donor and acceptor, significantly increasing polarity and favoring solubility in protic solvents like alcohols.

-

Ethyl Carboxylate Group (-COOEt): The ester group is a polar, aprotic feature that acts as a hydrogen bond acceptor. It contributes to solubility in a range of polar solvents.

-

Benzyl Group (-CH₂-Ph): The non-polar benzyl group at the N-1 position introduces significant hydrophobic character. This large, non-polar moiety will limit solubility in highly polar solvents but enhance it in solvents with some aromatic or non-polar character, such as toluene or dichloromethane.

Predicted Solubility Trend: Based on this analysis, the compound is expected to exhibit moderate to good solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate) and polar protic solvents (e.g., Ethanol, Methanol) where hydrogen bonding and dipole-dipole interactions can occur. Solubility is predicted to be lower in highly non-polar solvents (e.g., Hexane) due to the polar functional groups, and potentially limited in water due to the hydrophobic benzyl group.

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to empirical data, a reliable experimental method is required. The saturation shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[4][5]

This protocol ensures a self-validating system by confirming that a true equilibrium between the solid and liquid phases has been reached and that the analytical method is specific for the compound of interest.

Detailed Experimental Workflow

Objective: To determine the equilibrium solubility of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate in a selected organic solvent at a controlled temperature.

Materials:

-

Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate (solid, purity >95%)[6]

-

Selected organic solvents (HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Protocol:

-

Preparation of Vials: Add an excess amount of the solid compound to several glass vials. "Excess" is critical; enough solid must be added to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation. A general rule is to add approximately 2-3 times the estimated amount needed for saturation.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C). Agitate the samples for a predetermined period.

-

Expert Insight: An equilibration time of 24 to 48 hours is typically sufficient for most organic systems.[4] To ensure equilibrium has been reached, a time-point study is recommended. Analyze samples at 24, 48, and 72 hours; equilibrium is confirmed when the measured concentration no longer changes over time.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, separate the saturated solution (supernatant) from the undissolved solid.

-

Causality: Centrifugation (e.g., 10 minutes at 10,000 rpm) is the preferred method as it minimizes disturbance. Filtration can also be used, but care must be taken to avoid solute sorption onto the filter membrane, which can be a source of error for hydrophobic compounds.[4]

-

-

Sample Dilution: Immediately after separation, accurately pipette an aliquot of the clear supernatant into a volumetric flask and dilute with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification via HPLC: Analyze the diluted sample using a validated HPLC method. The advantage of HPLC over other methods like UV-Vis spectrophotometry is its ability to separate the target compound from any impurities or degradants, ensuring accurate quantification.[4]

-

Calculation: Calculate the original solubility concentration using the measured concentration and the dilution factor.

Workflow Visualization

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison and analysis. The following table provides a template for presenting results from a multi-solvent screening study.

Table 1: Solubility of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate in Various Organic Solvents at 25°C (Hypothetical Data)

| Solvent | Solvent Type | Dielectric Constant (20°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 32.7 | 150.5 | 0.614 |

| Ethanol | Polar Protic | 24.5 | 95.2 | 0.388 |

| Acetone | Polar Aprotic | 20.7 | 210.8 | 0.859 |

| Ethyl Acetate | Polar Aprotic | 6.0 | 185.4 | 0.756 |

| Dichloromethane | Polar Aprotic | 9.1 | 125.1 | 0.510 |

| Toluene | Non-polar | 2.4 | 30.7 | 0.125 |

| Hexane | Non-polar | 1.9 | < 1.0 | < 0.004 |

Note: The molecular weight of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is 245.28 g/mol .[7]

Interpretation: This hypothetical data illustrates a profile consistent with our structural analysis. The compound shows high solubility in polar aprotic solvents like acetone and ethyl acetate, where its polar groups can interact favorably without the competing hydrogen bonding network of protic solvents. Good solubility is also seen in alcohols. The solubility drops significantly in non-polar solvents, highlighting the dominant role of the polar functionalities over the hydrophobic benzyl group.

Conclusion

Determining the solubility of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a critical step in harnessing its potential as a synthetic intermediate. This guide has provided a framework for understanding its likely behavior based on molecular structure and a detailed, robust protocol for its empirical determination using the gold-standard shake-flask method. By following this methodology, researchers can generate accurate and reliable solubility data, enabling more efficient process development, successful formulation design, and accelerated drug discovery timelines.

References

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Solubility of Things. Imidazole. Available from: [Link]

-

Solubility of Things. 1-Methylimidazole. Available from: [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available from: [Link]

-

ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available from: [Link]

-

SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

-

PubMed Central (PMC). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). Solubility of Imidazoles in Alcohols. Request PDF. Available from: [Link]

-

ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. PDF. Available from: [Link]

-

ChemBK. Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. Available from: [Link]

-

PubChem. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. Available from: [Link]

-

PubMed. (2021, May 25). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Available from: [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | 169616-29-9 [sigmaaldrich.com]

- 7. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate: Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and known biological context. The imidazole core is a ubiquitous scaffold in biologically active molecules, and understanding the nuances of its substituted analogs is crucial for the development of novel therapeutics.

Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N₃O₂ | PubChem[1] |

| Molecular Weight | 245.28 g/mol | PubChem[1] |

| CAS Number | 169616-29-9, 68462-61-3 | PubChem[1] |

| IUPAC Name | ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | PubChem[1] |

| Synonyms | Ethyl 5-amino-3-benzylimidazole-4-carboxylate | PubChem[1] |

The Genesis of a Scaffold: Discovery and Initial Synthesis

The precise first synthesis of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is not definitively documented in readily available academic literature. However, its emergence is intrinsically linked to the broader exploration of substituted imidazole-4-carboxylates as versatile building blocks in medicinal chemistry. Patent literature often provides the earliest disclosures of novel chemical entities. The patent WO2015005615A1 describes the synthesis of related compounds and provides a general methodology applicable to the preparation of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.

The primary route to this compound involves the N-alkylation of a pre-existing imidazole core, specifically ethyl 4-amino-1H-imidazole-5-carboxylate. This precursor itself is a known compound, and its synthesis is a critical first step.

Synthesis of the Precursor: Ethyl 4-amino-1H-imidazole-5-carboxylate

The synthesis of the un-benzylated imidazole core is a well-established process.

Experimental Protocol:

Objective: To synthesize ethyl 4-amino-1H-imidazole-5-carboxylate.

Materials:

-

Starting materials for imidazole ring formation (e.g., ethyl glycinate, formamidine acetate)

-

Appropriate solvents (e.g., ethanol)

-

Reagents for cyclization

Procedure:

-

Combine ethyl glycinate and formamidine acetate in a suitable solvent such as ethanol.

-

Reflux the mixture for several hours to facilitate the condensation and cyclization reaction.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture and isolate the crude product.

-

Purify the product through recrystallization or column chromatography to yield ethyl 4-amino-1H-imidazole-5-carboxylate.

Diagram of Precursor Synthesis:

Caption: Synthesis of the imidazole precursor.

The Key Benzylation Step: Formation of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate

The introduction of the benzyl group at the N-1 position is typically achieved through a nucleophilic substitution reaction.

Experimental Protocol:

Objective: To synthesize ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.

Materials:

-

Ethyl 4-amino-1H-imidazole-5-carboxylate

-

Benzyl bromide or benzyl chloride

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

An appropriate solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

-

Dissolve ethyl 4-amino-1H-imidazole-5-carboxylate in an anhydrous solvent such as DMF.

-

Add a base, such as potassium carbonate, to the solution to deprotonate the imidazole nitrogen.

-

Slowly add benzyl bromide to the reaction mixture at room temperature.

-

Stir the reaction for a specified period, monitoring its progress by TLC.

-

Once the starting material is consumed, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain pure ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.

Diagram of Benzylation Workflow:

Caption: N-alkylation of the imidazole precursor.

Historical Context and Evolution of Synthesis

The synthesis of substituted imidazoles has been a subject of continuous research, driven by the quest for new therapeutic agents. While the direct history of this specific molecule is not extensively detailed in academic journals, the methodologies employed for its synthesis are classical and well-understood in organic chemistry. The choice of a benzyl group is common in medicinal chemistry to introduce a lipophilic and metabolically stable aromatic moiety, which can influence the compound's pharmacokinetic and pharmacodynamic properties.

Biological Significance and Potential Applications

While specific biological activity data for ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is not widely published, the broader class of 5-amino-1-substituted-imidazole-4-carboxylates has shown significant promise in various therapeutic areas.

A 2021 study published in Archiv der Pharmazie investigated a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks for their anticancer activity.[2] The study revealed that several derivatives with alkyl chains at the N-1 position exhibited inhibitory effects on the growth and proliferation of various human cancer cell lines, including HeLa (cervical), HT-29 (colon), A549 (lung), and MDA-MB-231 (breast) cells.[2] One derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, demonstrated significant anticancer effects, including the inhibition of tumor cell colony formation and migration, and the induction of apoptosis.[2] These findings suggest that the 5-aminoimidazole-4-carboxylate scaffold is a promising starting point for the development of novel anticancer agents.[2]

The structural similarity of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate to these active compounds suggests its potential as an intermediate or a candidate for similar biological evaluations. The benzyl group, in place of a long alkyl chain, would confer different physicochemical properties that could modulate its biological activity.

Future Directions and Research Opportunities

The existing body of research on related compounds opens up several avenues for future investigation of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate:

-

Biological Screening: A thorough evaluation of its activity against a panel of cancer cell lines is a logical next step.

-

Kinase Inhibition Assays: Given that many imidazole-based compounds are kinase inhibitors, screening this molecule against a panel of kinases could reveal potential therapeutic targets.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with substitutions on the benzyl ring would provide valuable insights into the SAR of this chemical series.

-

Pharmacokinetic Profiling: Should biological activity be identified, an assessment of its metabolic stability, solubility, and other pharmacokinetic parameters would be crucial for its development as a potential drug candidate.

Conclusion

Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate represents a synthetically accessible molecule within a class of compounds that has demonstrated significant potential in anticancer research. While its specific discovery and biological profile are not yet fully elucidated in the public domain, its structural features and the established synthetic routes make it a compound of interest for further investigation in drug discovery programs. This guide provides a foundational understanding for researchers looking to explore the potential of this and related imidazole derivatives.

References

-

PubChem. Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 4-amino-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

Abduganiev, O. I., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. [Link]

Sources

"fundamental chemistry of 4-amino-1-benzyl-1H-imidazole-5-carboxylates"

An In-depth Technical Guide to the Fundamental Chemistry of 4-Amino-1-benzyl-1H-imidazole-5-carboxylates

Executive Summary

The 4-amino-1-benzyl-1H-imidazole-5-carboxylate scaffold is a cornerstone heterocyclic structure for researchers, scientists, and drug development professionals. Its unique arrangement of a primary amino group, a versatile carboxylate ester, and a lipophilic benzyl group on an aromatic imidazole core makes it a privileged scaffold in medicinal chemistry. This guide provides a comprehensive exploration of the fundamental chemistry of this molecule, covering its synthesis, core reactivity, and strategic applications in drug discovery. We delve into the causality behind synthetic choices, present detailed experimental protocols, and map the molecule's reactivity to inform the rational design of novel therapeutics. The insights provided herein are grounded in authoritative literature, aiming to empower researchers to fully leverage the potential of this valuable chemical entity.

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have established it as a critical component in a vast array of biologically active molecules.[1][2] Imidazole derivatives are integral to the treatment of numerous diseases, finding application as anticancer, antibacterial, antifungal, and antiviral agents.[3][4][5]

The specific scaffold, 4-amino-1-benzyl-1H-imidazole-5-carboxylate, presents a particularly compelling architecture for drug design. It features three key functional domains:

-

The 4-Amino Group: A potent hydrogen bond donor and a key nucleophilic center for chemical modification.

-

The 1-Benzyl Group: A substituent that enhances lipophilicity, influences solubility, and can engage in crucial π-stacking or hydrophobic interactions with biological targets.

-

The 5-Carboxylate Ester: A hydrogen bond acceptor that can be readily hydrolyzed to the corresponding carboxylic acid or converted into a diverse range of amides to modulate physicochemical properties and biological activity.

This guide aims to provide a senior-level technical overview of this scaffold's chemistry, serving as a foundational resource for its application in synthetic and medicinal chemistry programs.

Physicochemical Properties and Spectroscopic Analysis

The structural and electronic properties of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate are summarized below. Understanding these characteristics is the first step in designing its synthesis and predicting its reactivity.

| Property | Value | Source |

| IUPAC Name | ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | [6] |

| Molecular Formula | C₁₃H₁₅N₃O₂ | [6] |

| Molecular Weight | 245.28 g/mol | [6] |

| CAS Number | 169616-29-9; 68462-61-3 | [6][7] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

Spectroscopic Signatures (Predicted):

-

¹H NMR: Protons of the ethyl ester (triplet ~1.3 ppm, quartet ~4.2 ppm), a broad singlet for the NH₂ protons (~4.0-5.0 ppm, solvent dependent), a singlet for the benzylic CH₂ (~5.2 ppm), signals for the phenyl ring protons (~7.3 ppm), and a singlet for the C2-proton of the imidazole ring (~7.5-8.0 ppm).

-

¹³C NMR: Resonances for the ethyl ester carbons (~14 ppm, ~60 ppm), the benzylic carbon (~50 ppm), multiple signals in the aromatic region (120-140 ppm) for the phenyl and imidazole rings, and a signal for the carbonyl carbon (~165 ppm).

-

IR Spectroscopy: Characteristic stretches for N-H bonds of the primary amine (~3300-3500 cm⁻¹), C=O of the ester (~1690-1710 cm⁻¹), and C=N/C=C bonds of the aromatic rings (~1500-1650 cm⁻¹).[8]

-

Mass Spectrometry: A molecular ion peak [M]⁺ corresponding to the molecular weight of 245.28.

Synthesis Strategies

The construction of the 4-amino-1-benzyl-1H-imidazole-5-carboxylate core can be approached through several established methods for imidazole synthesis. A common and reliable strategy involves the cyclization of an appropriately substituted acyclic precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards key starting materials: ethyl 2-cyano-3,3-bis(methylthio)acrylate and benzylamine. This approach builds the ring from a versatile and commercially available cyanoacrylate derivative.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Pathway

The synthesis proceeds in two main steps: 1) sequential displacement of the methylthio groups from the starting acrylate, and 2) base-catalyzed intramolecular cyclization to form the imidazole ring.

Step 1: Synthesis of Ethyl 2-amino-2-cyano-3-(benzylamino)acrylate The first step involves the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with benzylamine. The more labile methylthio group is displaced first by benzylamine. Subsequent treatment with ammonia displaces the second methylthio group to form the key acyclic intermediate.

Step 2: Cyclization to form Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate The intermediate is then treated with a base, such as sodium ethoxide. The base facilitates the intramolecular cyclization via nucleophilic attack of the benzylamino nitrogen onto the nitrile carbon, followed by tautomerization to yield the aromatic imidazole ring.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and is compatible with the sodium ethoxide base used for cyclization.

-

Base: Sodium ethoxide is used as it is a strong, non-aqueous base that effectively promotes the cyclization without causing unwanted hydrolysis of the ester functional group.

-

Temperature: The reactions are typically run at reflux to ensure a sufficient reaction rate. Cooling is then required for product crystallization.

Detailed Experimental Protocol

Protocol: Synthesis of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate

-

Step A: Intermediate Formation

-

To a solution of ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) in absolute ethanol (5 mL/mmol) in a round-bottom flask, add benzylamine (1.1 eq) dropwise at room temperature.

-

Stir the mixture at room temperature for 2 hours. The progress can be monitored by TLC.

-

Cool the reaction mixture to 0°C and bubble ammonia gas through the solution for 30 minutes, or add a saturated solution of ammonia in ethanol (3.0 eq) and stir overnight at room temperature.

-

Remove the solvent under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.

-

-

Step B: Cyclization

-

Dissolve the crude intermediate from Step A in absolute ethanol (10 mL/mmol).

-

Add a solution of sodium ethoxide in ethanol (21% w/w, 1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

-

Dry the solid under vacuum to yield the final product, ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. Further purification can be achieved by recrystallization from ethanol if necessary.

-

-

Validation:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to expected values.

-

Synthetic Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target carboxylate.

Core Chemical Reactivity

The reactivity of 4-amino-1-benzyl-1H-imidazole-5-carboxylate is governed by its three primary functional groups. This multi-functionality allows for selective chemical modifications at different sites, making it an ideal scaffold for generating chemical libraries.

Reactivity Map

Caption: Key reactive sites and potential transformations of the scaffold.

Reactions at the 4-Amino Group

The primary amino group at the C4 position is a strong nucleophile and a key handle for diversification.

-

Acylation/Sulfonylation: Reacts readily with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form stable amide or sulfonamide linkages. This is a primary method for exploring structure-activity relationships (SAR).

-

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This highly reactive intermediate can then be displaced by a wide variety of nucleophiles (halides, cyanide, hydroxyl) via Sandmeyer-type reactions, enabling profound structural modifications.

Reactions at the 5-Carboxylate Group

The ester at C5 is another critical site for modification.

-

Hydrolysis: Saponification using a base like NaOH or LiOH, followed by acidic workup, cleanly converts the ester to the corresponding carboxylic acid.[9][10] Carboxylic acids often exhibit different solubility profiles and can serve as an alternative hydrogen bond donor/acceptor.

-

Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), or more commonly, by first hydrolyzing to the acid, activating it (e.g., with HATU or EDC), and then reacting with an amine. This transformation is crucial for creating analogs like the TGR5 agonists.[11][12]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, introducing a new functional group for further elaboration.

Reactions on the Imidazole Ring

The imidazole ring itself can undergo reactions, although the electron-donating amino group and electron-withdrawing carboxylate group influence its reactivity.

-

Electrophilic Aromatic Substitution: The C2 position is the most likely site for electrophilic attack (e.g., halogenation, nitration) due to activation from both ring nitrogens. Reaction conditions must be carefully controlled to avoid side reactions with the amino group.

Applications in Medicinal Chemistry and Drug Development

The 4-amino-1-benzyl-1H-imidazole-5-carboxylate scaffold is a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity.

Case Study: Anticancer Activity

Research on closely related analogs has demonstrated significant potential in oncology. A study on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates revealed potent antiproliferative activity.[13] The N-dodecyl analog, in particular, showed remarkable efficacy against cervical (HeLa) and colon (HT-29) cancer cell lines.

| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa (Cervical Cancer) | 0.737 ± 0.05 | Induction of Apoptosis, Anti-tubulin activity |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HT-29 (Colon Cancer) | 1.194 ± 0.02 | Induction of Apoptosis |

Source: Arch Pharm (Weinheim), 2021.[13]

These results strongly suggest that the 4-amino-1-benzyl analog is a promising starting point for developing novel anticancer agents. The benzyl group can be further functionalized to optimize target engagement and pharmacokinetic properties.

Case Study: Metabolic Diseases

The versatility of the imidazole core is highlighted by the development of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent agonists of the Takeda G protein-coupled receptor 5 (TGR5).[11][12] TGR5 is a key regulator of energy metabolism and a promising target for type 2 diabetes and obesity. In these analogs, the ester was converted to an amide, demonstrating the importance of modifications at the C5 position for tuning biological activity. The most potent compounds exhibited excellent agonistic activity and significant glucose-lowering effects in vivo.[12]

Logical Drug Design Pathway

The core scaffold serves as an excellent starting point for generating a library of diverse compounds for high-throughput screening. A logical workflow involves systematically modifying the three key positions.

Caption: A logical pathway for scaffold diversification in drug discovery.

Conclusion and Future Outlook

The 4-amino-1-benzyl-1H-imidazole-5-carboxylate scaffold is a molecule of significant strategic value. Its well-defined synthesis and orthogonally reactive functional groups provide a robust platform for the development of new chemical entities. The demonstrated success of its close analogs in oncology and metabolic diseases underscores its potential as a privileged structure.

Future research should focus on:

-

Library Synthesis: Expanding the chemical space around the core by systematically exploring modifications at the C4, C5, and N1 positions.

-

Structure-Based Design: Utilizing the scaffold as a starting point for computational and structure-based design targeting specific enzymes or receptors.

-

Biophysical Characterization: Investigating the binding modes of active derivatives to understand the molecular basis of their activity and guide further optimization.

By leveraging the fundamental chemistry detailed in this guide, researchers can effectively harness the power of this imidazole scaffold to drive innovation in drug discovery.

References

-

Title: Studies on Imidazoles. II. The Synthesis of 5-Imidazolecarboxylates from Glycine and Substituted Glycine Esters Source: Journal of the American Chemical Society URL: [Link]

-

Title: Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide Source: Organic Process Research & Development URL: [Link]

-

Title: Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents Source: MDPI URL: [Link]

-

Title: One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction Source: ResearchGate URL: [Link]

-

Title: The synthesis of 5-imidazolecarboxylates from glycine and substituted glycine esters Source: Journal of the American Chemical Society URL: [Link]

-

Title: ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

- Title: Industrial production method of 4-amino-5-imidazole formamide Source: Google Patents URL

-

Title: Overview on Biological Activities of Imidazole Derivatives Source: ResearchGate URL: [Link]

-

Title: Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents Source: PubMed, National Center for Biotechnology Information URL: [Link]

-

Title: Imidazole derivatives: Impact and prospects in antiviral drug discovery Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists Source: ResearchGate URL: [Link]

-

Title: Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks Source: PubMed, National Center for Biotechnology Information URL: [Link]

-

Title: Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists Source: PubMed, National Center for Biotechnology Information URL: [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 68462-61-3|Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 8. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alchempharmtech.com [alchempharmtech.com]

- 10. 1219977-36-2|4-Amino-1-benzyl-1H-imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate

An In-Depth Review for Researchers and Drug Development Professionals

Introduction: The Imidazole Core in Modern Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow imidazole-containing molecules to bind with high affinity to a wide range of biological targets. This versatility has led to the development of imidazole-based drugs with diverse therapeutic applications, including anticancer, antifungal, and antihypertensive agents. Within this important class of compounds, ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate emerges as a key synthetic intermediate, a versatile building block for the creation of more complex and potent therapeutic agents. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this strategic molecule, offering field-proven insights for researchers in drug discovery and development.

Chemical and Physical Properties

Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a stable, solid organic compound. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N₃O₂ | PubChem[2] |

| Molecular Weight | 245.28 g/mol | PubChem[2] |

| CAS Number | 169616-29-9 | PubChem[2] |

| Appearance | Solid (predicted) | |

| Melting Point | 109-111 °C | ChemBK[3] |

| Boiling Point | 478.1±35.0 °C (Predicted) | ChemBK[3] |

| Density | 1.24±0.1 g/cm³ (Predicted) | ChemBK[3] |

Synthesis of the Imidazole Scaffold: A Strategic Approach

Caption: A generalized workflow for the synthesis of the target imidazole.

Experimental Protocol: A Representative Synthesis

The following protocol is a detailed, step-by-step methodology for the synthesis of a 1-benzyl-4-amino-1H-imidazole-5-carboxylate derivative, adapted from literature procedures for similar compounds. This serves as a practical guide for the synthesis of the title compound.

Step 1: Reagent Preparation and Initial Reaction

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-2-(ethoxymethylene)acetate in a suitable solvent such as ethanol.

-

To this solution, add an equimolar amount of benzylamine.

-

Stir the reaction mixture at room temperature for 30 minutes. The initial phase of the reaction involves the nucleophilic substitution of the ethoxy group by the benzylamine.

Step 2: Cyclization

-

After the initial stirring period, heat the reaction mixture to reflux.

-

Maintain the reflux for a period of 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC). The heating facilitates the intramolecular cyclization to form the imidazole ring.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

Step 3: Product Isolation and Purification

-

Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate as a solid.

-

Filter the recrystallized product, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization: The Molecular Fingerprint

While specific spectroscopic data for ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is not extensively reported, the expected spectral characteristics can be inferred from closely related structures.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the benzyl group (aromatic protons and a singlet for the benzylic CH₂), the amino group (a broad singlet), and the imidazole ring proton (a singlet).

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon of the ester, the aromatic and aliphatic carbons of the benzyl and ethyl groups, and the carbons of the imidazole ring.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the ester, and C=N and C=C stretching of the imidazole ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (245.28 g/mol ), along with characteristic fragmentation patterns.

Biological Significance and Applications in Drug Development

Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a valuable scaffold for the synthesis of compounds with significant biological activities. Research has primarily focused on the derivatization of this core to develop potent anticancer agents and TGR5 agonists for the treatment of metabolic diseases.

Anticancer Potential of Imidazole Derivatives

A number of studies have demonstrated the potent anticancer activity of derivatives of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. These compounds have been shown to inhibit the proliferation of various cancer cell lines.

One study reported the synthesis of a series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives and their evaluation against several human cancer cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), and A549 (lung cancer).[2] Several of these derivatives, particularly those with long alkyl chains at the N-1 position, exhibited significant inhibitory effects on cancer cell growth.[2]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa | 0.737 ± 0.05 | [2] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HT-29 | 1.194 ± 0.02 | [2] |

Further investigations revealed that these compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor cell migration and colony formation.[2] The mechanism of action is thought to involve the disruption of the mitochondrial membrane potential in cancer cells.[2]

TGR5 Agonism for Metabolic Diseases

Takeda G protein-coupled receptor 5 (TGR5) is a promising therapeutic target for the treatment of type 2 diabetes, obesity, and other metabolic syndromes. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis.

A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives, synthesized from ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, have been identified as potent TGR5 agonists.[4] These compounds exhibited excellent agonistic activity against human TGR5, with some derivatives being more potent than the reference drugs.[4]

Caption: TGR5 activation pathway by imidazole derivatives.

In vivo studies demonstrated that these compounds have significant glucose-lowering effects.[4] The ability of these imidazole derivatives to selectively activate TGR5 and stimulate GLP-1 secretion highlights their potential as novel therapeutics for metabolic disorders.[4]

Conclusion and Future Perspectives

Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a molecule of significant strategic importance in medicinal chemistry. Its versatile and readily accessible core structure provides a foundation for the synthesis of a wide array of biologically active compounds. The demonstrated potential of its derivatives as both anticancer agents and TGR5 agonists underscores the value of this scaffold in modern drug discovery.

Future research should focus on a number of key areas:

-

Optimization of Synthetic Routes: The development of more efficient, scalable, and environmentally friendly synthetic methods for the title compound will be crucial for its broader application.

-

Elucidation of Structure-Activity Relationships (SAR): A more detailed understanding of the SAR for different biological targets will enable the rational design of more potent and selective derivatives.

-

Exploration of New Therapeutic Areas: The inherent versatility of the imidazole scaffold suggests that derivatives of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate may have therapeutic potential in other disease areas.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive preclinical evaluation of promising lead compounds is essential to assess their drug-like properties and safety profiles.

References

-

Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. ChemBK. Available from: [Link]

-

ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2. PubChem. Available from: [Link]

-

Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. Available from: [Link]

-

A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. Available from: [Link]

-

Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. Available from: [Link]

-

Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. PubMed. Available from: [Link]

-

Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. PubMed. Available from: [Link]

Sources

- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

Initial Biological Screening of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate: A Hierarchical Approach from Cytotoxicity to Mechanism of Action

An In-Depth Technical Guide:

This guide provides a comprehensive framework for conducting the initial biological evaluation of the novel small molecule, ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. The imidazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and antimicrobial effects.[1][2] This document outlines a logical, tiered screening cascade designed to efficiently characterize the compound's primary bioactivity, assess its therapeutic potential, and provide foundational data for subsequent hit-to-lead development.

The strategy detailed herein moves from broad, high-throughput assessments of cytotoxicity to more focused secondary assays investigating specific anticancer and antimicrobial properties, culminating in preliminary mechanism-of-action studies. This hierarchical approach ensures that resources are directed toward the most promising activities of the candidate compound.

Compound Profile: Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate

A thorough understanding of the test article's physicochemical properties is a prerequisite for any biological screening. This information governs stock solution preparation, informs potential liabilities like poor solubility, and ensures data reproducibility.

Structure:

-

IUPAC Name: ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate[3]

-

Molecular Formula: C₁₃H₁₅N₃O₂[3]

-

Molecular Weight: 245.28 g/mol [3]

-

CAS Number: 169616-29-9[3]

Key Physicochemical Properties:

| Property | Value/Information | Source | Rationale for Screening |

|---|---|---|---|

| Physical Form | Solid | Essential for accurate weighing and stock solution preparation. | |

| Purity | 95% | Purity must be known to calculate accurate concentrations. Impurities can confound results. | |

| Storage | 2-8°C, sealed in dry, dark place | Ensures compound stability and prevents degradation over the course of the experiments. |

| Solubility | Not explicitly stated; requires empirical determination. | - | A DMSO stock solution is standard for screening small molecules. Solubility tests must be run to determine the maximum stock concentration and to avoid precipitation in aqueous cell culture media. |

The Hierarchical Screening Strategy: A Funnel Approach

Effective drug discovery screening is not a random process but a structured funnel designed to eliminate inactive or overly toxic compounds early, while identifying promising candidates for deeper investigation.[4] This strategy maximizes efficiency and conserves resources.

The proposed workflow begins with a broad assessment of cytotoxicity against both cancerous and non-cancerous cell lines. This primary screen is fundamental; a compound that is indiscriminately toxic has little therapeutic potential. Hits from this stage—compounds showing selective activity against cancer cells—are then advanced to secondary screens to probe specific biological activities.

Caption: A hierarchical workflow for initial screening.

Phase 1: Primary Screening - Cytotoxicity Assessment

The initial step in evaluating any new compound is to determine its effect on cell viability. In vitro cytotoxicity assays are fundamental for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency.[5]

Rationale

The goal is twofold: first, to determine the concentration range at which the compound exerts a biological effect; second, to assess its therapeutic window by comparing its toxicity in cancer cells versus normal, healthy cells.[6] A promising anticancer agent should kill cancer cells at concentrations that are significantly less toxic to normal cells.

Selected Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust, cost-effective, and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[6] Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, converting it to a dark purple formazan product that can be quantified spectrophotometrically.

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous human cell line (e.g., HEK293 embryonic kidney cells) to ~80% confluency.[6]

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a 2X working stock of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate in culture medium from a 100 mM DMSO master stock. Create a serial dilution series (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).

-

Include controls: medium only (blank), cells with 0.1% DMSO (vehicle control), and cells treated with a known cytotoxic agent like Doxorubicin (positive control).[5]

-

Carefully remove the old medium from the cells and add 100 µL of the compound dilutions or controls to the respective wells.

-

Incubate for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Data Acquisition:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Hypothetical Data Presentation

| Cell Line | Compound | IC₅₀ (µM) | Selectivity Index (SI) |

| MCF-7 (Breast Cancer) | Test Compound | 8.4 ± 0.7 | 5.1 |

| A549 (Lung Cancer) | Test Compound | 12.1 ± 1.1 | 3.5 |

| HEK293 (Normal Kidney) | Test Compound | 42.8 ± 3.5 | - |

| MCF-7 (Breast Cancer) | Doxorubicin | 0.9 ± 0.1 | 3.1 |

| HEK293 (Normal Kidney) | Doxorubicin | 2.8 ± 0.4 | - |

| Data are presented as mean ± standard deviation from three independent experiments. The Selectivity Index (SI) is calculated as IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). An SI > 2 is generally considered promising for further investigation. |

Phase 2: Secondary Screening - Bioactivity Profiling

Compounds demonstrating selective cytotoxicity against cancer cell lines are advanced to secondary screening. Based on the extensive literature on imidazole derivatives, two key areas of bioactivity are prioritized: anticancer and antimicrobial.[1][7]

A. Anticancer Activity Screening

Beyond simple viability reduction, it is crucial to understand if the compound affects key cancer-related phenotypes like sustained proliferation and migration.

1. Colony Formation (Clonogenic) Assay

-

Rationale: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It measures long-term cytostatic or cytotoxic effects, distinguishing it from short-term viability assays like MTT. A reduction in colony formation indicates an impact on cell reproductive integrity.[8]

-

Protocol:

-

Seed cells (e.g., MCF-7) at a very low density (e.g., 500 cells) in 6-well plates.

-

After 24 hours, treat with the test compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀).

-

Incubate for 10-14 days, replacing the medium with a fresh compound every 3 days.

-

When colonies in the vehicle control well are visible, wash the wells with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet for 30 minutes.

-

Wash away excess stain, air dry the plates, and count the colonies (typically defined as >50 cells).

-

2. Wound Healing (Scratch) Assay

-

Rationale: This assay models cell migration, a key process in cancer metastasis.[8] The ability of a compound to inhibit the "healing" of a scratch in a cell monolayer indicates potential anti-metastatic properties.

-

Protocol:

-

Grow a confluent monolayer of cells in a 6-well plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh medium containing the test compound at non-lethal concentrations (e.g., 0.25x IC₅₀).

-

Image the scratch at time 0 and after 24-48 hours.

-

Quantify the closure of the wound area using image analysis software (e.g., ImageJ).

-

B. Antimicrobial Activity Screening

The imidazole scaffold is present in many antifungal and antibacterial agents, making this a logical parallel screening path.[2][9]

1. Minimum Inhibitory Concentration (MIC) Assay

-

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This assay is the gold standard for quantifying antimicrobial potency.

-

Protocol (Broth Microdilution):

-

Prepare a two-fold serial dilution of the test compound in a 96-well plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of ~5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (i.e., no bacterial growth).

-

Phase 3: Preliminary Mechanism of Action (MoA) Studies